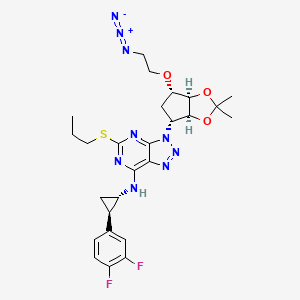

![molecular formula C20H21F2N9O9P2S2 B13432884 9-[(1R,6R,8R,9R,10R,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B13432884.png)

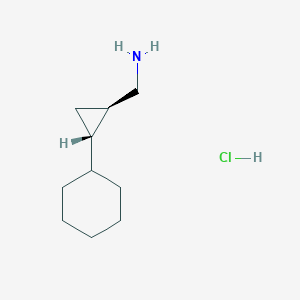

9-[(1R,6R,8R,9R,10R,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is composed of Rp/Sp-isomers of the bisphosphorothioate derivative of cyclic adenosineinosine monophosphate, an analog of the bacterial cyclic dinucleotide 3’3’-cyclic guanosine monophosphate-adenosine monophosphate . The binding of CL656 to STING triggers the expression of interferon-β and nuclear factor-κB dependent inflammatory cytokines .

Métodos De Preparación

CL656 is synthesized through a series of chemical reactions involving the modification of cyclic adenosineinosine monophosphate. The synthetic route includes the incorporation of bisphosphorothioate diester linkages and the addition of fluorine atoms at the 2’ position of each nucleoside for improved stability . The industrial production of CL656 involves the use of advanced chemical synthesis techniques to ensure high purity and yield. The compound is typically prepared in a lyophilized form and can be reconstituted in suitable solvents for use in various applications .

Análisis De Reacciones Químicas

CL656 undergoes several types of chemical reactions, including:

Oxidation: CL656 can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: The compound can be reduced to yield different reduced forms.

Substitution: CL656 can participate in substitution reactions where specific functional groups are replaced with others.

Hydrolysis: The compound can undergo hydrolysis, leading to the cleavage of its phosphorothioate diester linkages.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

CL656 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying cyclic dinucleotide chemistry and the development of new synthetic methodologies.

Biology: Employed in research on cellular signaling pathways, particularly those involving STING and the innate immune response.

Mecanismo De Acción

CL656 exerts its effects by binding to the STING receptor, which is located in the endoplasmic reticulum. Upon binding, CL656 activates STING, leading to the production of interferon-β and nuclear factor-κB dependent inflammatory cytokines . This activation triggers a cascade of signaling events that result in the induction of an innate immune response. The molecular targets and pathways involved include the cyclic guanosine monophosphate-adenosine monophosphate synthase-STING pathway and the downstream activation of transcription factors such as interferon regulatory factor 3 and nuclear factor-κB .

Comparación Con Compuestos Similares

CL656 is unique among STING agonists due to its bisphosphorothioate diester linkages and fluorinated nucleosides, which confer improved stability and potency . Similar compounds include:

2’3’-cyclic guanosine monophosphate-adenosine monophosphate: A naturally occurring cyclic dinucleotide that also activates STING but with lower potency compared to CL656.

Cyclic diadenylate monophosphate: Another bacterial cyclic dinucleotide with STING agonist activity.

Cyclic diguanylate monophosphate: A bacterial cyclic dinucleotide that activates STING and is used in vaccine adjuvant research.

DMXAA: A synthetic analog of xanthenone with STING agonist activity, primarily used in murine models.

CL656 stands out due to its enhanced stability and efficacy in activating the STING pathway, making it a valuable tool in both research and therapeutic applications .

Propiedades

Fórmula molecular |

C20H21F2N9O9P2S2 |

|---|---|

Peso molecular |

695.5 g/mol |

Nombre IUPAC |

9-[(1R,6R,8R,9R,10R,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3,12-dihydroxy-3,12-bis(sulfanylidene)-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one |

InChI |

InChI=1S/C20H21F2N9O9P2S2/c21-9-13-7(37-19(9)30-5-28-11-15(23)24-3-25-16(11)30)1-35-42(34,44)40-14-8(2-36-41(33,43)39-13)38-20(10(14)22)31-6-29-12-17(31)26-4-27-18(12)32/h3-10,13-14,19-20H,1-2H2,(H,33,43)(H,34,44)(H2,23,24,25)(H,26,27,32)/t7-,8-,9-,10-,13-,14-,19-,20-,41?,42?/m1/s1 |

Clave InChI |

WBEHEZDHRLNQIK-IRYAPSAPSA-N |

SMILES isomérico |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CNC4=O)F)OP(=S)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)F)OP(=S)(O1)O)O |

SMILES canónico |

C1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)F)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)F)OP(=S)(O1)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1R,3S,5S,8aS)-5-phenyl-1,3-dipropyl-3,5,6,8a-tetrahydro-1H-[1,3]oxazolo[4,3-c][1,4]oxazin-8-one](/img/structure/B13432806.png)

![Dimethoxy-bis[3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]propyl]silane](/img/structure/B13432810.png)

![(2S)-2-amino-3-[4-[3-[5-[4-[2-[6-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-3-hydroxy-2,4-diiodophenyl]ethyl]-2,6-diiodophenoxy]-2-hydroxy-3-iodophenyl]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13432828.png)

![methyl (1R,2R,3S,5S)-3-(2-hydroxybenzoyl)oxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B13432832.png)

![(Z)-2-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)-N'-hydroxyacetimidamide](/img/structure/B13432840.png)

![Methyl 7-Chloro-2,3,4a,5-tetrahydroindeno[1,2-e][1,3,4]oxadiazine-4a-carboxylate](/img/structure/B13432886.png)